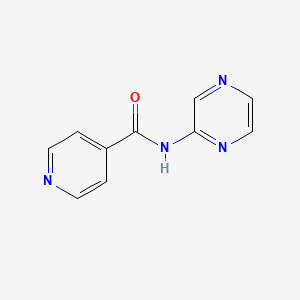
2,3-dimethylnaphthalene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dimethylnaphthalene-1-carboxylic acid is an organic compound belonging to the class of naphthalene carboxylic acids. It is a white to off-white crystalline powder with the molecular formula C13H12O2 and a molecular weight of 200.24 g/mol .
Métodos De Preparación
2,3-dimethylnaphthalene-1-carboxylic acid can be synthesized using several methods. One common method involves the oxidation of 1,2-dimethylnaphthalene with potassium permanganate or potassium dichromate in dilute sulfuric acid. This reaction typically requires controlled conditions to ensure the selective formation of the carboxylic acid group.
Análisis De Reacciones Químicas
2,3-dimethylnaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,3-dimethylnaphthalene-1-carboxylic acid has shown potential in various scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,3-dimethylnaphthalene-1-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
2,3-dimethylnaphthalene-1-carboxylic acid can be compared with other naphthalene carboxylic acids, such as:
- 1-naphthoic acid
- 2-naphthoic acid
- 3,4-dimethylnaphthalene-1-carboxylic acid
These compounds share similar structural features but differ in the position and number of substituents on the naphthalene ring. The unique arrangement of methyl groups in this compound contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
29725-97-1 |
|---|---|
Fórmula molecular |
C13H12O2 |
Peso molecular |
200.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(carboxymethyl)phenoxy]acetic acid](/img/structure/B6257941.png)
